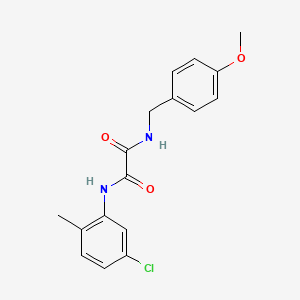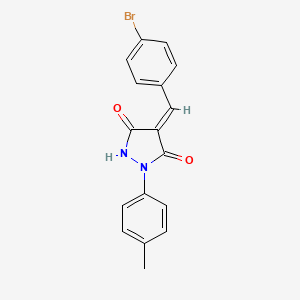
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied due to its potential application in the field of neuroscience. CMEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity.
作用機序
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This binding prevents the activation of mGluR5 by its endogenous ligand glutamate, thereby blocking downstream signaling pathways. The blockade of mGluR5 can lead to the normalization of synaptic transmission and plasticity, which can have therapeutic implications for neurological disorders.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a significant impact on various biochemical and physiological processes. The blockade of mGluR5 by N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to reduce the release of dopamine in the nucleus accumbens, which can lead to the normalization of reward-related behaviors. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which allows for the specific investigation of the receptor's role in various neurological disorders. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is also relatively stable and can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has some limitations as well. Its potency can vary depending on the experimental conditions, and its effects can be influenced by other neurotransmitter systems.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as addiction, anxiety, depression, and schizophrenia. Another direction is to investigate the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective mGluR5 antagonists can lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 5-chloro-2-methylphenylamine with 4-methoxybenzyl isocyanate in the presence of a base catalyst. The resulting product is then treated with ethanediamine to form N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. The purity of N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been primarily used as a research tool to investigate the role of mGluR5 in various neurological disorders such as addiction, anxiety, depression, and schizophrenia. N-(5-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to block the effects of mGluR5 activation, which can lead to the normalization of synaptic transmission and plasticity. This normalization can have therapeutic implications for the treatment of these neurological disorders.
特性
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(18)9-15(11)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUZDZDARILHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-cyclopropyl-3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140909.png)
![N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
![1-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5140923.png)

![2-[(methoxycarbonyl)amino]-1H-benzimidazole-5-sulfonic acid](/img/structure/B5140948.png)
![4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5140960.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)
![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)

![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5141009.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)